molecular formula C13H14O4P2 B5801509 Methylenebis(phenylphosphinic acid) CAS No. 4851-69-8

Methylenebis(phenylphosphinic acid)

Cat. No.: B5801509
CAS No.: 4851-69-8
M. Wt: 296.19 g/mol
InChI Key: QVCFQPVQMAWGRW-UHFFFAOYSA-N
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Description

Methylenebis(phenylphosphinic acid) is an organophosphorus compound with the molecular formula C₁₃H₁₄O₄P₂. It is characterized by the presence of two phenylphosphinic acid groups connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis(phenylphosphinic acid) can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of methylenebis(phenylphosphinic acid) often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methylenebis(phenylphosphinic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylenebis(phenylphosphinic acid) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methylenebis(phenylphosphinic acid) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphinic acid groups play a crucial role in these interactions, forming strong hydrogen bonds and coordination complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenebis(phenylphosphinic acid) is unique due to its methylene bridge connecting two phenylphosphinic acid groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its simpler analogs .

Properties

IUPAC Name

[hydroxy(phenyl)phosphoryl]methyl-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4P2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFQPVQMAWGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355192
Record name CBMicro_000173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4851-69-8
Record name P,P′-Methylenebis[P-phenylphosphinic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4851-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBMicro_000173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenebis(phenylphosphinic acid)
Reactant of Route 2
Methylenebis(phenylphosphinic acid)
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Methylenebis(phenylphosphinic acid)
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Methylenebis(phenylphosphinic acid)
Reactant of Route 5
Methylenebis(phenylphosphinic acid)
Reactant of Route 6
Methylenebis(phenylphosphinic acid)

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